2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID
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Overview
Description
2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID is an organic compound characterized by the presence of pyrrolidinyl groups and a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID typically involves the reaction of pyrrolidinone derivatives with phosphinic acid under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-OXO-1-PYRROLIDINYL)ETHYL ACETATE: Shares the pyrrolidinyl group but differs in the functional groups attached.
(2-OXO-PYRROLIDIN-1-YL)-PHENYL-ACETIC ACID ETHYL ESTER: Contains a pyrrolidinyl group and an ester moiety, differing in the overall structure and properties.
1-[2-OXO-2-(2-PYRIDINYL)ETHYL]PYRIDINIUM IODIDE: Features a pyrrolidinyl group and a pyridinium ion, with distinct chemical behavior.
Uniqueness
2-(2-OXO-1-PYRROLIDINYL)ETHYL[(2-OXO-1-PYRROLIDINYL)METHYL]PHOSPHINIC ACID is unique due to its combination of pyrrolidinyl groups and a phosphinic acid moiety, which imparts specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c14-10-3-1-5-12(10)7-8-18(16,17)9-13-6-2-4-11(13)15/h1-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALDAFNAGBEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCP(=O)(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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